Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of an allyl(phenyl)amino group and a sulfonyl group attached to the thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene derivative. Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Other thiophene derivatives, such as suprofen and articaine, are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers respectively . This suggests that Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate may interact with similar targets, leading to changes in cellular function.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound may interact with multiple pathways.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.
Action Environment
The compound’s stability in a dark, dry environment suggests that light and moisture may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with allyl(phenyl)amine in the presence of a sulfonylating agent. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonylamino-2-thiophenecarboxylate: Similar in structure but lacks the allyl(phenyl)amino group.
Thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of both the allyl(phenyl)amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₅N₃O₄S
Molecular Weight: 397.5 g/mol
CAS Number: 2034453-18-2
Structure: The compound features a thiophene ring, a sulfamoyl group, and an allylic phenyl moiety, which contribute to its biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that derivatives of thiophene compounds exhibit significant antibacterial activity against various strains, including:
- Staphylococcus aureus
- Bacillus cereus
- Mycobacterium smegmatis
In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Thiophene derivatives have been evaluated for their ability to scavenge free radicals. In studies utilizing DPPH and ABTS assays, this compound exhibited moderate antioxidant activity, indicating its potential to mitigate oxidative stress .
Anticancer Potential
Recent investigations into the anticancer effects of sulfamoyl-containing thiophenes have revealed their ability to induce apoptosis in cancer cell lines. For example, compounds similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfamoyl group may interact with key enzymes in bacterial and cancer cell metabolism.
- Oxidative Stress Modulation: By scavenging free radicals, the compound can reduce oxidative damage in cells.
- Cell Cycle Disruption: Evidence suggests that these compounds can interfere with the normal progression of the cell cycle in cancer cells, leading to increased apoptosis rates.
Study 1: Antimicrobial Efficacy
A study published in PubMed assessed the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with an MIC range from 10 to 50 µg/mL for the most active derivatives .
Study 2: Antioxidant Properties
In another investigation focusing on antioxidant activity, this compound was subjected to DPPH radical scavenging assays. The compound demonstrated a scavenging percentage between 60% and 75%, indicating its potential as an antioxidant agent .
Study 3: Anticancer Effects
A recent study explored the anticancer properties of sulfamoyl thiophenes against human breast cancer cell lines. This compound exhibited IC50 values lower than those of conventional chemotherapeutic agents, suggesting enhanced efficacy in inducing cell death through apoptosis .
Properties
IUPAC Name |
methyl 3-[phenyl(prop-2-enyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-3-10-16(12-7-5-4-6-8-12)22(18,19)13-9-11-21-14(13)15(17)20-2/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAWANZZWAGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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